molecular formula C10H16N2O3 B11809893 Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B11809893
M. Wt: 212.25 g/mol
InChI Key: OKOIYTLJHXCQNT-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. As part of the pyrazole-carboxylate ester family, this compound serves as a versatile building block for the synthesis of more complex molecules. Pyrazole derivatives are recognized for their significant pharmacological potential and are frequently explored in the development of novel therapeutic agents due to their diverse biological activities . This compound is strictly intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference only. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 5-ethoxy-1,4-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5-14-9-7(3)8(11-12(9)4)10(13)15-6-2/h5-6H2,1-4H3

InChI Key

OKOIYTLJHXCQNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN1C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency. One-pot multicomponent processes and novel reactants are also employed to streamline the synthesis and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate 1-Me, 4-Me, 5-OEt C₉H₁₄N₂O₃ 198.22* Intermediate for agrochemicals/drugs
Ethyl 5-methoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate 1-Me, 4-Me, 5-OMe C₈H₁₂N₂O₃ 184.19 Higher polarity vs. ethoxy derivative
Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate 1-Me, 4-Me, 5-Br C₈H₁₁BrN₂O₂ 247.09 Halogenated intermediate for coupling
DFMMP (Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) 1-Me, 3-CF₂H C₈H₁₀F₂N₂O₂ 204.17 Agrochemical fungicide (e.g., Sedaxane)
Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) 1-Aryl, 5-CF₃ C₁₇H₁₅Cl₃F₃N₃O₃ 474.67 TRPC3 blocker for vascular remodeling
CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) Benzimidazole core with tetrazole C₂₈H₂₅N₅O₃ 479.53 Potent angiotensin II antagonist

*Calculated based on analogous structures (e.g., C₈H₁₂N₂O₃ in with added CH₂ for ethoxy).

Substituent Effects on Reactivity and Bioactivity

  • Ethoxy vs.
  • Halogenation : Bromine substitution at position 5 (e.g., Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate ) introduces steric bulk and electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions.
  • Fluorinated Derivatives : DFMMP and Pyr3 demonstrate how fluorine substituents (e.g., CF₂H, CF₃) improve metabolic stability and target binding. The trifluoromethyl group in Pyr3 is critical for TRPC3 channel inhibition.

Biological Activity

Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms. They have been widely studied for their potential therapeutic effects, including:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anticancer Activity : Inhibiting the growth of cancer cells.
  • Anti-inflammatory Effects : Reducing inflammation in various conditions.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight198.23 g/mol
CAS Number116570-81-1

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against common bacterial strains. The results indicated that this compound showed promising activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple pyrazole derivatives:

CompoundMIC (µg/mL)Activity Against
Ethyl 5-ethoxy...0.5Staphylococcus aureus
Pyrazole Derivative A0.25Escherichia coli
Pyrazole Derivative B0.75Pseudomonas aeruginosa

The study highlighted that this compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can significantly reduce the proliferation rate of cancer cells.
  • Induction of Apoptosis : Ethyl 5-ethoxy... has been reported to enhance caspase activity, leading to programmed cell death in cancer cells.

Case Study: Cytotoxicity Evaluation

A cytotoxicity assay was conducted on breast cancer MDA-MB-231 cells:

Concentration (µM)Cell Viability (%)
0100
175
1050
5020

At higher concentrations (≥10 µM), significant cytotoxic effects were observed, confirming its potential as an anticancer agent.

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. Ethyl 5-ethoxy... has shown promise in reducing inflammation markers in vitro and in vivo.

Research Findings

In a study assessing inflammatory responses:

TreatmentInflammation Marker Reduction (%)
Control-
Ethyl 5-ethoxy...60
Standard Drug70

The compound demonstrated a significant reduction in inflammation markers compared to the control group, indicating its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-ethoxy-1,4-dimethyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or enaminones. For example, a multi-step approach may include formylation of a pyrazole precursor using formic acid under reflux (60–80°C, 3–6 hours) followed by esterification with ethanol in the presence of sulfuric acid as a catalyst . Optimization focuses on controlling temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometry of reagents to maximize yield (>80%) and purity (≥95% by GC).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for OCH2) and pyrazole protons (δ ~6.5–8.0 ppm). The ester carbonyl (C=O) appears at δ ~165–170 ppm in 13C NMR .
  • IR Spectroscopy : Strong absorption bands for C=O (1680–1700 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm ester functionality .
  • Mass Spectrometry : Molecular ion peaks ([M]+) at m/z ~225–230 with fragmentation patterns corresponding to ethoxy and methyl group losses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers. Avoid aqueous drainage due to potential environmental persistence .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to address disordered solvent or thermal motion artifacts. For twinned crystals, apply the TWIN/BASF commands in SHELX to refine twin laws. Cross-validate results with SIR97 for direct-methods phase determination and electron density mapping .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of substituted pyrazole derivatives, including this compound?

  • Methodological Answer :

  • Substituent Variation : Compare bioactivity (e.g., IC50 values) of analogs with different substituents (e.g., ethoxy vs. nitro groups at position 5) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with in vitro enzyme inhibition assays .

Q. How can researchers identify and mitigate degradation products formed during long-term stability studies of this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Analyze degradation products via HPLC-MS/MS, focusing on peaks with m/z corresponding to decarboxylated or de-ethylated derivatives .
  • Stabilization : Add antioxidants (e.g., BHT) or use amber glassware to reduce photolytic decomposition .

Q. What experimental designs are optimal for studying the interaction of this compound with biological macromolecules (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., human serum albumin) on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between covalent and non-covalent interactions .

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